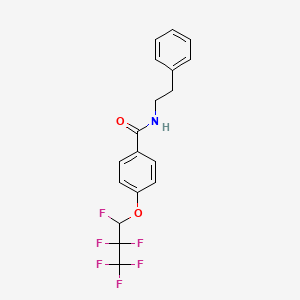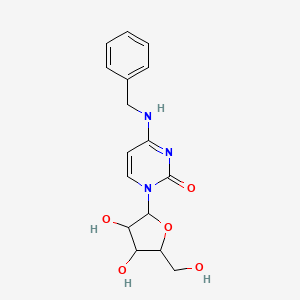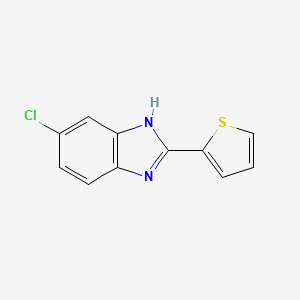![molecular formula C18H16N4O3 B11057769 7,8-dimethoxy-1-methyl-4-phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11057769.png)
7,8-dimethoxy-1-methyl-4-phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxy-1-methyl-4-phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound belonging to the triazoloquinazoline family. This compound is characterized by its unique triazole and quinazoline fused ring system, which imparts distinct chemical and biological properties. It has garnered interest in various fields of scientific research due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-1-methyl-4-phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with carboxylic acid derivatives to form the triazole ring.
Quinazoline Ring Formation: The triazole intermediate is then subjected to further cyclization with ortho-substituted aniline derivatives to form the quinazoline ring.
Methylation and Methoxylation: The final steps involve methylation and methoxylation reactions to introduce the 1-methyl and 7,8-dimethoxy groups, respectively.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-1-methyl-4-phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted triazoloquinazolines, each exhibiting unique chemical and biological properties.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Research indicates its potential as a therapeutic agent for neurodegenerative diseases, cancer, and inflammatory conditions.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-1-methyl-4-phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cellular signaling pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways related to inflammation, apoptosis, and cell proliferation, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine: This compound shares a similar triazole ring but differs in the benzodiazepine structure.
2-Amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine: Similar in the triazole and methoxy groups but differs in the pyrimidine ring.
Uniqueness
7,8-Dimethoxy-1-methyl-4-phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its specific triazoloquinazoline structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H16N4O3 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
7,8-dimethoxy-1-methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C18H16N4O3/c1-11-19-20-18-21(11)14-10-16(25-3)15(24-2)9-13(14)17(23)22(18)12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI Key |
IZJJBNKJCPROCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=CC(=C(C=C3C(=O)N2C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-hydroxy-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B11057692.png)
![Ethyl 4-hydroxy-5-[1-(4-methoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11057699.png)
![2-[(1E)-1-hydrazinylideneethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11057705.png)
![8-Butyl-6-imino-3-pentyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B11057721.png)
![Ethyl 2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6(3H)-carboxylate](/img/structure/B11057726.png)


![3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B11057735.png)



![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11057759.png)
![3-(2,3-dichlorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057761.png)
![1-(3-Chlorophenyl)-N-[(3,4-difluorophenyl)methyl]-1,2,3-triazole-4-carboxamide](/img/structure/B11057784.png)
